1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene
Overview
Description
1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene is a heterocyclic compound featuring three oxazoline rings attached to a benzene core. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and applications. The presence of oxazoline rings imparts reactivity that can be exploited in polymer chemistry, coordination chemistry, and as a ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of a benzene derivative with oxazoline precursors. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives in the presence of a dehydrating agent. The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic conditions to facilitate the formation of the oxazoline rings.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Ring-opening reactions: The oxazoline rings can undergo nucleophilic attack by reagents such as carboxylic acids, anhydrides, amines, and thiols, leading to the formation of amides, esters, and other derivatives.
Coordination reactions: The compound can act as a ligand, coordinating with metal ions to form stable complexes.
Substitution reactions: The benzene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophiles: Carboxylic acids, anhydrides, amines, thiols.
Catalysts: Acidic or basic catalysts to facilitate ring-opening reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides and esters: Formed through ring-opening reactions with carboxylic acids and anhydrides.
Metal complexes: Formed through coordination reactions with metal ions.
Functionalized benzene derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers with unique mechanical and thermal properties.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be used as catalysts in various chemical reactions.
Material Science: Incorporated into the design of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: Explored for its potential as a building block in the synthesis of biologically active molecules and drug candidates.
Industrial Applications: Used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene is primarily based on its ability to undergo ring-opening reactions and coordinate with metal ions. The oxazoline rings can be opened by nucleophiles, leading to the formation of various derivatives. Additionally, the compound can form stable complexes with metal ions, which can act as catalysts in chemical reactions. The benzene core provides a rigid and stable framework that supports these reactive sites.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Contains two oxazoline rings attached to a benzene core. It shares similar reactivity but has different steric and electronic properties due to the absence of the third oxazoline ring.
2,2’-Bis(4,5-dihydrooxazol-2-yl)biphenyl: Features two oxazoline rings attached to a biphenyl core. It has similar reactivity but a different spatial arrangement and electronic environment.
1,3,5-Tris(4,5-dihydrooxazol-2-yl)cyclohexane: Contains three oxazoline rings attached to a cyclohexane core. It has similar reactivity but different steric and conformational properties.
Uniqueness
1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of three oxazoline rings, which provide multiple reactive sites for chemical modifications. The benzene core offers a stable and rigid framework, making it suitable for various applications in polymer chemistry, coordination chemistry, and material science. Its ability to form stable metal complexes and undergo ring-opening reactions with a wide range of nucleophiles further enhances its versatility and utility in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13(16-1)10-7-11(14-17-2-5-20-14)9-12(8-10)15-18-3-6-21-15/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGVOMPMAEUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=C2)C3=NCCO3)C4=NCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563803 | |
Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75953-88-7 | |
Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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